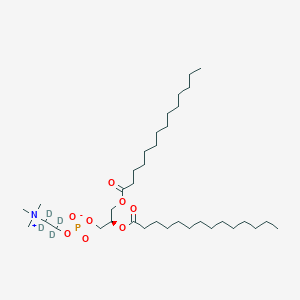
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14:0 PC-d4, also known as 1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4, is a deuterated phospholipid compound. It is a synthetic derivative of phosphatidylcholine, which is a major component of biological membranes. The deuterium atoms replace hydrogen atoms at specific positions, making it useful for various scientific studies, particularly in the field of lipidomics and membrane biophysics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 involves the incorporation of deuterium atoms into the fatty acid chains. This can be achieved through the hydrogenation of myristic acid with deuterium gas, followed by esterification with glycerol-3-phosphate. The final step involves the attachment of the phosphocholine head group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process includes multiple purification steps, such as high-performance liquid chromatography, to achieve the desired product purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of hydroperoxides and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under physiological conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Applications De Recherche Scientifique
1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 is widely used in scientific research, including:
Lipidomics: As an internal standard for mass spectrometry analysis of lipid species.
Membrane Biophysics: To study the properties of lipid bilayers and membrane dynamics.
Drug Delivery: In the formulation of liposomes for targeted drug delivery.
Biological Studies: To investigate the role of phospholipids in cellular processes and membrane structure
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The deuterium atoms provide a unique signature that can be detected using nuclear magnetic resonance spectroscopy, allowing researchers to study membrane dynamics and interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated version of the compound.
1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine-1,1,2,2-d4: Another deuterated variant with additional deuterium atoms
Uniqueness
1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 is unique due to its specific deuteration pattern, which makes it particularly useful for detailed studies of lipid behavior and interactions in biological membranes. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic properties .
Propriétés
Formule moléculaire |
C36H72NO8P |
|---|---|
Poids moléculaire |
682.0 g/mol |
Nom IUPAC |
[(2R)-2,3-di(tetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i30D2,31D2 |
Clé InChI |
CITHEXJVPOWHKC-MYLWCSGWSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


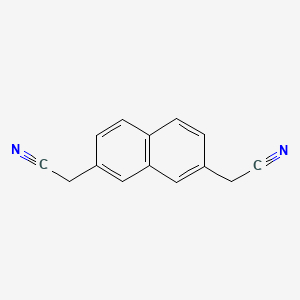

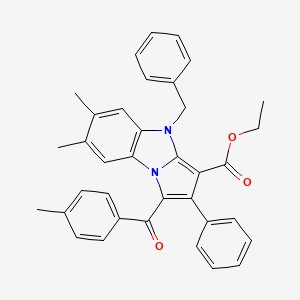
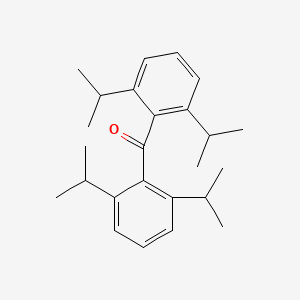
![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)
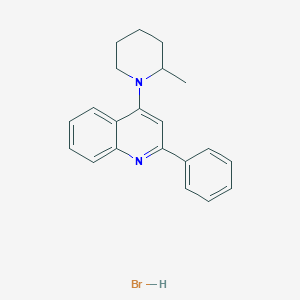
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)

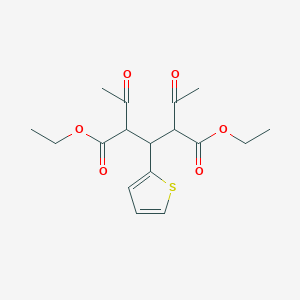
![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
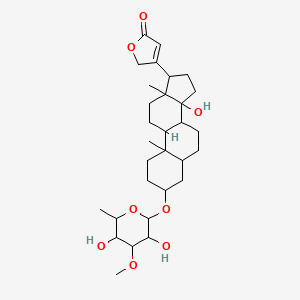

![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
